molecular formula C23H18FN3O2 B10927935 methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10927935
M. Wt: 387.4 g/mol
InChI Key: DNIDWTQWDIECEP-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and it features multiple functional groups, including a cyclopropyl group, a fluorophenyl group, and a carboxylate ester.

Preparation Methods

The synthesis of methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

Methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C23H18FN3O2/c1-29-23(28)18-13-19(14-9-11-16(24)12-10-14)25-22-20(18)21(15-7-8-15)26-27(22)17-5-3-2-4-6-17/h2-6,9-13,15H,7-8H2,1H3

InChI Key

DNIDWTQWDIECEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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